molecular formula C10H8ClN3O2 B14380907 Benzamide, 4-chloro-N-(3-diazo-2-oxopropyl)- CAS No. 88473-80-7

Benzamide, 4-chloro-N-(3-diazo-2-oxopropyl)-

Cat. No.: B14380907
CAS No.: 88473-80-7
M. Wt: 237.64 g/mol
InChI Key: RGUFPLOBWVQROI-UHFFFAOYSA-N
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Description

Benzamide, 4-chloro-N-(3-diazo-2-oxopropyl)-: is a chemical compound with a unique structure that includes a benzamide core substituted with a chlorine atom and a diazo group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, 4-chloro-N-(3-diazo-2-oxopropyl)- typically involves the reaction of 4-chlorobenzamide with diazoacetyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent the decomposition of the diazo group. The reaction conditions often include low temperatures and the use of a suitable solvent such as dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require stringent control of reaction parameters to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Benzamide, 4-chloro-N-(3-diazo-2-oxopropyl)- can undergo oxidation reactions, particularly at the benzylic position. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride, leading to the formation of corresponding amines.

    Substitution: Nucleophilic substitution reactions can occur, especially at the diazo group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols under mild conditions.

Major Products Formed

    Oxidation: Formation of benzoic acid derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

Benzamide, 4-chloro-N-(3-diazo-2-oxopropyl)- has several applications in scientific research:

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for bioactive compounds.

    Industry: Utilized in the synthesis of specialty chemicals and intermediates for pharmaceuticals.

Mechanism of Action

The mechanism of action of Benzamide, 4-chloro-N-(3-diazo-2-oxopropyl)- involves the interaction of its diazo group with various molecular targets. The diazo group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The chlorine atom enhances the compound’s reactivity and specificity towards certain targets.

Comparison with Similar Compounds

Similar Compounds

    Benzamide, 4-chloro-: Lacks the diazo group, making it less reactive.

    Benzamide, 4-bromo-N-(3-diazo-2-oxopropyl)-: Similar structure but with a bromine atom instead of chlorine, which can affect its reactivity and biological activity.

    Benzamide, 4-methyl-N-(3-diazo-2-oxopropyl)-: Contains a methyl group instead of chlorine, leading to different chemical properties.

Uniqueness

Benzamide, 4-chloro-N-(3-diazo-2-oxopropyl)- is unique due to the presence of both a chlorine atom and a diazo group, which confer distinct chemical reactivity and potential biological activity. This combination makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

88473-80-7

Molecular Formula

C10H8ClN3O2

Molecular Weight

237.64 g/mol

IUPAC Name

4-chloro-N-(3-diazo-2-oxopropyl)benzamide

InChI

InChI=1S/C10H8ClN3O2/c11-8-3-1-7(2-4-8)10(16)13-5-9(15)6-14-12/h1-4,6H,5H2,(H,13,16)

InChI Key

RGUFPLOBWVQROI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)NCC(=O)C=[N+]=[N-])Cl

Origin of Product

United States

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